Home > Products > Screening Compounds P32704 > 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide
4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide - 551931-27-2

4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide

Catalog Number: EVT-2803421
CAS Number: 551931-27-2
Molecular Formula: C18H19BrN2O2
Molecular Weight: 375.266
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Piperidin-4-yl)-1H-pyrrole-2-carboxamide Derivatives

  • Compound Description: These compounds are identified as inhibitors of adenylyl cyclase in Giardia lamblia. Specifically, they act through a competitive mechanism against the enzyme Giardia lamblia nucleotidyl cyclase 1 (gNC1) [].
  • Relevance: The core structure of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide shares significant similarity with 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide. Both compounds contain the 1H-pyrrole-2-carboxamide moiety, suggesting potential for similar biological activities or mechanisms of action [].

N-((trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652)

  • Compound Description: SB269652 acts as a bitopic ligand and negative allosteric modulator of the dopamine D2 receptor (D2R) [, ]. Research suggests it engages one D2R protomer and allosterically inhibits dopamine binding at another protomer within a dimer []. Modifications to the "head" group, linker, and indolic NH were found to impact the allosteric pharmacology of SB269652 analogs [].
  • Relevance: The 1H-indole-2-carboxamide moiety in SB269652 is structurally similar to the 1H-pyrrole-2-carboxamide moiety found in 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide. This similarity highlights the potential for exploring variations in the aromatic ring system and their influence on biological activity, potentially related to dopamine receptor modulation [].

N-Isopropyl-1H-indole-2-carboxamide

  • Compound Description: This fragment, derived from SB269652, exhibits allosteric pharmacology at the dopamine D2 receptor (D2R). It demonstrates sensitivity to mutations at the top of transmembrane domain 2 (TM2) within the D2R, similar to the parent compound SB269652 [].
  • Relevance: This compound further emphasizes the importance of the 1H-indole-2-carboxamide moiety, closely related to the 1H-pyrrole-2-carboxamide in 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide, for allosteric modulation of the D2R [].

N-Butyl-1H-indole-2-carboxamide

  • Compound Description: This compound, developed through fragment-based design from the allosteric lead N-isopropyl-1H-indole-2-carboxamide, displays enhanced negative cooperativity and affinity for the D2R compared to its predecessor [].
  • Relevance: The presence of the 1H-indole-2-carboxamide moiety, structurally similar to the 1H-pyrrole-2-carboxamide in 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide, strengthens the connection between this structural motif and D2R allosteric modulation [].

p-Nitrophenyl-1H-pyrrole-2-carboxamide (1) and m-Nitrophenyl-1H-pyrrole-2-carboxamide (2)

  • Compound Description: These nitrophenyl pyrrolic amide receptors were investigated for their anion recognition abilities using UV-Vis spectroscopy. Both compounds showed significant color changes in the presence of fluoride and dihydrogen phosphate anions, indicating their potential as colorimetric sensors [].
  • Relevance: These compounds highlight the potential of the 1H-pyrrole-2-carboxamide core structure, also found in 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide, to participate in molecular recognition events with anionic species [].

1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide

  • Compound Description: This compound exists in two polymorphic forms, both characterized by single-crystal X-ray diffraction [].
  • Relevance: The presence of the 1H-pyrrole-2-carboxamide moiety, similar to 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide, highlights the structural diversity possible within this class of compounds, even with minor substituent changes leading to different crystal packing arrangements [].

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

  • Compound Description: This compound's structure, including a twist conformation of the 1,3-thiazolidine ring and the dihedral angles between various aromatic rings, has been elucidated through X-ray crystallography. The crystal packing is stabilized by N—H⋯O hydrogen bonds [].
  • Relevance: Though not directly containing a pyrrole ring, the presence of the indole-2-carboxamide moiety, structurally analogous to the 1H-pyrrole-2-carboxamide in 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide, suggests potential for exploring bioisosteric replacements within this class of compounds [].

N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide L-Malic Acid Salt

  • Compound Description: This compound exists as a crystalline salt with L-malic acid, exhibiting characteristic diffraction peaks at 13.2 and 24.2 degrees two-theta in powder X-ray diffraction [].
  • Relevance: Despite structural differences, this compound, like 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide, highlights the tendency of these types of molecules to form salts with various counterions, potentially impacting their physicochemical properties [].

5-(2-Amino-pyrimidin-4-yl)-2-aryl-1H-pyrrole-3-carboxamides

  • Compound Description: This class of compounds demonstrates inhibitory activity against protein kinases, particularly Cdc7 and Cdc7/cyclin-dependent kinase (Cdk) complexes. They hold potential as therapeutic agents for the treatment of various cancers and disorders associated with cell proliferation and kinase activity [].
  • Relevance: Sharing the 1H-pyrrole-carboxamide core with 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide, these compounds highlight the diverse biological activities possible within this chemical class, particularly in the realm of kinase inhibition and anticancer properties [].

(2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)

  • Relevance: The dihydropyrrole ring in MK-0731 is structurally related to the 1H-pyrrole ring found in 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide. This similarity, along with the presence of the carboxamide group, emphasizes the potential for developing analogs with varying degrees of saturation in the pyrrole ring and exploring their effects on biological activity [].

1-(4-Chlorobenzyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide Hybrid Molecules

  • Compound Description: These molecules demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with MIC values ranging from 1.05 to 12.01 μg/mL [].
  • Relevance: The core 1H-pyrrole-2-carboxamide structure present in these molecules is also found in 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide. This connection highlights the potential of this scaffold for developing antimicrobial agents and the significance of exploring diverse substituents on the pyrrole ring and carboxamide nitrogen for optimizing activity [].

1-Methyl-N-(2-{[(1-methyl-4-nitro-1H-pyrrol-2-yl)carbonyl]amino}ethyl)-4-nitro-1H-pyrrole-2-carboxamide Dimethylformamide Disolvate

  • Compound Description: This compound's crystal structure reveals a 1H-pyrrole-2-carboxamide molecule with crystallographic inversion symmetry, co-crystallized with two dimethylformamide solvent molecules [].
  • Relevance: The shared 1H-pyrrole-2-carboxamide moiety with 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide highlights the potential for these compounds to form solvates, which can influence their physicochemical properties and potentially their biological activity [].

trans-Tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones and Dihydroxy Acids

  • Compound Description: This series of compounds, including their corresponding dihydroxy acids, exhibited potent inhibitory activity against HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. Notably, introducing substituents at the 3- and 4-positions of the pyrrole ring significantly enhanced their inhibitory potency [].
  • Relevance: While structurally distinct, the presence of the substituted pyrrole ring in these compounds, analogous to the 1H-pyrrole ring in 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide, emphasizes the significance of exploring substituent effects on the pyrrole ring for modulating biological activity, particularly in the context of enzyme inhibition [].

(+)-(4R)-trans-2-(4-Fluorophenyl)-5-(1-methylethyl)-N,3-diphenyl-1-[(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-4-carboxamide

  • Compound Description: This specific compound emerged as a potent HMG-CoA reductase inhibitor, displaying five times the inhibitory potency of the fungal metabolite compactin. Its identification highlights the impact of strategic substituent placement on the pyrrole ring and adjacent groups for enhancing biological activity [, ].
  • Relevance: The presence of the substituted pyrrole ring and carboxamide group, similar to 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide, underscores the potential of these structural features for developing potent enzyme inhibitors [, ].

2-Cyclohexyl-4-phenyl-1H-imidazole Derivatives

  • Compound Description: This class of compounds, specifically N-(2-hydroxy-tert-butyl)(4-[4-[3-(trifluoromethyl)phenyl]imidazol-2-yl]cyclohexyl)carboxamide (20), exhibited potent and selective antagonism of the neuropeptide Y Y5 receptor. Structural optimization efforts focused on improving oral pharmacokinetic profiles and reducing hERG potassium channel affinity [].
  • Relevance: While containing an imidazole ring instead of a pyrrole, the presence of the cyclohexyl and carboxamide moieties in these compounds, similar to 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide, highlights the potential for shared structural features to contribute to interactions with biological targets [].

N-((2Z,4E)-3-Cyclohexyl-2-(cyclohexylimino)-6-phenyl-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)ethyl)carboxamides

  • Compound Description: This class of 1,3,5-oxadiazine derivatives was synthesized through a novel method involving the elimination of hydrogen sulfide from N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides using dicyclohexylcarbodiimide (DCC) [].
  • Relevance: Although structurally distinct from 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide, the presence of the cyclohexyl and carboxamide groups in these compounds suggests potential commonalities in their synthetic building blocks and potential for exploring variations in ring systems [].

N-Phenyl-2-(phenyliminomethyl)pyrrole-1-carboxamide

  • Compound Description: This compound was synthesized via a palladium-catalyzed reaction between phenyl(1H-pyrrol-2-ylmethylene)amine and phenyl isocyanate. Its structure is characterized by an intramolecular hydrogen bond between the amide NH and the imine nitrogen [].
  • Relevance: The shared 1H-pyrrole-carboxamide moiety with 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide highlights the versatility of this core structure in forming diverse derivatives. The presence of an intramolecular hydrogen bond in this analog emphasizes the potential for such interactions to influence the conformation and properties of related compounds [].

5-Chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide Derivatives

  • Compound Description: This series of compounds demonstrated notable antimicrobial activity. Two compounds exhibited high anti-staphylococcal activity, while another showed potent antifungal activity against Candida albicans and Aspergillus niger [].
  • Relevance: The presence of the 1H-pyrrole-carboxamide moiety, shared with 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide, emphasizes its potential as a scaffold for developing antimicrobial agents. The incorporation of a chlorine atom and a 1,3-oxazole ring in these analogs highlights the importance of exploring diverse substituents for optimizing antimicrobial activity [].

Ethyl 4-Nitro-1H-pyrrole-2-carboxylate and Derivatives

  • Compound Description: Ethyl 4-nitro-1H-pyrrole-2-carboxylate and its derivatives, including ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylate, N-[3-(dimethylamino)propyl]-1-isopentyl-4-nitro-1H-pyrrole-2-carboxamide, and 1-(3-azidopropyl)-4-(1-methyl-4-nitro-1H-pyrrole-2-carboxamido)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide, serve as building blocks for synthesizing modified DNA minor-groove binders [].
  • Relevance: The presence of the pyrrole-2-carboxamide core in these compounds, analogous to 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide, highlights the potential of this scaffold for interacting with DNA. The diverse substituents and functional groups present in these derivatives emphasize the ability to fine-tune the properties and biological activities of pyrrole-2-carboxamide-based compounds for targeting DNA [].

Quinoxalin-2(1H)-one Derivatives

  • Compound Description: This series of compounds, particularly N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)benzamide (compound 1), exhibited potent inhibitory activity against hepatitis C virus (HCV) [].
  • Relevance: Although not containing a pyrrole ring, the presence of the carboxamide group and the exploration of various substituents in these quinoxalin-2(1H)-one derivatives offer insights for optimizing the antiviral activity of compounds structurally related to 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide [].

(S)-1-(2-Hydroxyethyl)-4-methyl-N-[4-(methylsulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide Atropisomers

  • Compound Description: This compound, a pyrrole derivative with a chiral center, exists as atropisomers that exhibit excellent mineralocorticoid receptor antagonist activity. A method for separating these atropisomers using an optically active amine with a cinchonane skeleton has been developed [, ].
  • Relevance: This compound shares the 1H-pyrrole-3-carboxamide core structure with 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide. The existence of atropisomers for this compound highlights the potential for chirality to play a crucial role in the biological activity of pyrrole-carboxamide derivatives and the need to consider stereochemical aspects in drug design [, ].

N-[trans-4-(Methylamino)cyclohexyl]-N-{[3-(4-pyridinyl)phenyl]methyl}-1-benzothiophene-2-carboxamide Derivatives

  • Compound Description: This class of compounds includes both agonists and antagonists of the Smoothened receptor (Smo), a key component of the hedgehog (Hh) signaling pathway. The agonist [3H]3-chloro-N-[trans-4-(methylamino)cyclohexyl]-N-{[3-(4-pyridinyl)-phenyl]methyl}-1-benzothiophene-2-carboxamide (SAG-1.3) and antagonist [3H]cyclopamine exhibited distinct binding profiles in competition assays. Furthermore, antagonists like N-[(1E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-(phenylmethyl)-1-piperazinamine (SANT-1) and N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-tris(ethyloxy)benzamide (SANT-2) displayed allosteric modulation of Smo, suggesting potential therapeutic applications in cancers associated with aberrant Hh signaling [].
  • Relevance: Though lacking a pyrrole ring, the presence of the carboxamide group and the focus on modulating a specific signaling pathway in these compounds offer insights for exploring the structure-activity relationships and potential therapeutic applications of 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide in the context of signaling pathway modulation [].

5-(2-Bromophenyl)-N-cyclohexyl-2-(methylthio)-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide Derivatives

  • Compound Description: These novel compounds were synthesized through a one-pot, three-component reaction involving a 5-amino-1H-pyrazole-4-carboxamide, a nitroethanone, and an aryl aldehyde. This method offers advantages in terms of mild reaction conditions, good yields, and operational simplicity [].
  • Relevance: The presence of the carboxamide group and the cyclohexyl substituent, similar to 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide, suggest potential commonalities in their synthetic strategies and potential biological activities. The synthesis of these dihydropyrazolopyrimidine derivatives highlights the diversity of heterocyclic systems that can be explored for novel pharmacological properties [].

N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

  • Relevance: While structurally distinct from 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide, Ivacaftor's mechanism of action as a CFTR potentiator and its reported interactions with CFTR correctors highlight the importance of considering potential off-target effects and drug-drug interactions for compounds containing carboxamide moieties [].

Tetrahydrobenzothiophenes, Thioxoaminothiazoles, and Pyrazole-Pyrrole-Isoxazoles

  • Compound Description: These diverse chemical classes represent novel CFTR potentiators identified through high-throughput screening and structure-activity relationship studies. They do not interfere with ∆F508-CFTR stability or corrector action, demonstrating improved therapeutic potential for cystic fibrosis compared to Ivacaftor [].
  • Relevance: While structurally distinct from 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide, the identification of these novel CFTR potentiators highlights the importance of exploring diverse chemical scaffolds and pharmacophores for developing therapeutics targeting specific protein targets [].

1H-Pyrrole-2-carboxamide (1)

  • Compound Description: This compound is a new natural product isolated from the culture of Streptomyces sp. CPCC 202950 [].
  • Relevance: This compound is highly relevant as it shares the core 1H-pyrrole-2-carboxamide structure with 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide. This similarity highlights the presence of this core structure in natural products and its potential biological relevance [].

(3aR,5s,6aS)-N-(3-Methoxy-1,2,4-thiadiazol-5-yl)-5-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide Hydrogen Sulfate

  • Compound Description: This compound, a JAK kinase inhibitor, exists in a stable and clinically relevant crystalline form as a hydrogen sulfate salt. It shows promise for treating diseases like rheumatism and rheumatoid arthritis [, ].
  • Relevance: While structurally distinct from 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide, the emphasis on crystalline salt forms for improved stability and therapeutic application provides valuable insights for the development of related compounds [, ].

trans-3,4-Dichloro-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeacetamide (U-50488H)

  • Compound Description: U-50488H, a kappa-opioid receptor agonist, induces a transient increase in cytosolic calcium concentration ([Ca2+]i) in quiescent rat ventricular myocytes but inhibits the [Ca2+]i transient in electrically stimulated cells. These effects are mediated through pertussis toxin (PTX)-sensitive G proteins and involve phospholipase C activation [].
  • Relevance: Although structurally different from 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide, U-50488H's mechanism of action involving G protein-coupled receptor signaling and downstream calcium signaling pathways highlights the potential for compounds with similar structural features to modulate cellular signaling events [].

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide (SR141716A) / Rimonabant

  • Compound Description: Rimonabant is a selective cannabinoid CB1 receptor antagonist that has been shown to dose-dependently antagonize the antinociceptive and motoric effects of Δ9-tetrahydrocannabinol (THC) and CP55,940 in rats. This suggests that these cannabinoids primarily exert their effects through CB1 receptor activation. Rimonabant's potency was higher in female rats, indicating sex differences in CB1 receptor sensitivity [, ].
  • Relevance: While structurally dissimilar to 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide, Rimonabant's mechanism of action as a CB1 receptor antagonist and its ability to block cannabinoid-induced effects highlight the potential for compounds with related structural features to modulate the endocannabinoid system [, ].

5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

  • Compound Description: SR144528, a putative CB2 receptor-selective antagonist, only partially antagonized the effects of THC in female rats and showed no antagonism against CP55,940 in either sex [].
  • Relevance: While structurally different from 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide, SR144528's pharmacological profile as a putative CB2 receptor antagonist provides insights into the potential for developing compounds that selectively target specific cannabinoid receptor subtypes [].

4-(2-Chlorophenyl)-N-cyclohexyl-N-ethyl-4,5-dihydro-5-oxo-1H-tetrazole-1-carboxamide (Fentrazamide)

  • Compound Description: Fentrazamide is a tetrazolinone herbicide that exhibits phytotoxic activity, particularly on early watergrass. It affects protein metabolism in plants, leading to a significant reduction in soluble protein content [].
  • Relevance: Although structurally distinct from 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide, Fentrazamide's mechanism of action involving protein degradation and its selectivity towards certain plant species highlight the potential for compounds with similar structural features to interfere with biological processes in a species-specific manner [].

References:[1] https://www.semanticscholar.org/paper/5ce9a295883915113f7c4ada94d5a5eea79a60e0 [] https://www.semanticscholar.org/paper/d2dfb53fdf4109ea1567f8e24b1b976bd6a77b39[3] https://www.semanticscholar.org/paper/756203ecc8c9092857cd5ae931caf4a7ca581edf[4] https://www.semanticscholar.org/paper/f2f5ed8ec9456b5bdbb236826d98555e970aa959[5] https://www.semanticscholar.org/paper/9f84f3d6821373dce2fcbd8cfb96750d26d97294[6] https://www.semanticscholar.org/paper/a1b64ef059ed51863ab89b8c2bfb62ac0f2b22bf[7] https://www.semanticscholar.org/paper/5a66205b47f872298f029be9cae788f7fe61a67c[8] https://www.semanticscholar.org/paper/c9d9fac0d6d3204b6f14a8a2ed7a6a3ca5cd1763[9] https://www.semanticscholar.org/paper/bedb260ef3e288481bf333ae5a1dbac4fd88102d[10] https://www.semanticscholar.org/paper/ce8b60afc03cff2712fdcfc26578f044d18e662d[11] https://www.semanticscholar.org/paper/e5e0857bb55e9774deb804e550ce660c3daee49a[12] https://www.semanticscholar.org/paper/20c058a55db861de8e979447839a5af6856f6c31[13] https://www.semanticscholar.org/paper/d1787e48bdc2fdfcaa1dd7790464ab713253eded[14] https://www.semanticscholar.org/paper/daca892374f6149cfaf5727383ad4d795fc6b1ba[15] https://www.semanticscholar.org/paper/fbf96d10989e18d7cb4da6f84f1b7b543a2b9cef[16] https://www.semanticscholar.org/paper/0d7ff448d0b793a6ca613edc703061b487f83018[17] https://www.semanticscholar.org/paper/ff36f646dca54d29e7c5daa8fcb2f5059bdfe7d8[18] https://www.semanticscholar.org/paper/50e3968f0916a376beed2cfbd6dec89529880880[19] https://www.semanticscholar.org/paper/c37be14e3cc212fe78169a7a4feffbe73a6dc25a[20] https://www.semanticscholar.org/paper/ff36f646dca54d29e7c5daa8fcb2f5059bdfe7d8[21] https://www.semanticscholar.org/paper/2fdf502489f78fb11eae854cb0b17b63d0609c84[22] https://www.semanticscholar.org/paper/dd530d67945c574d9467c3bdee863bdcc554c5f8[23] https://www.semanticscholar.org/paper/4fdffc137d9e477cf74296551b343676de0ed61b[24] https://www.semanticscholar.org/paper/e36ab752fecbe9397f05ad824abc84503300754f[25] https://www.semanticscholar.org/paper/6e14ca552d560897b580db7b689c88bdd82f2648[26] https://www.semanticscholar.org/paper/0d20eb8cab8b729499a1295d60608658f0b4e160[27] https://www.semanticscholar.org/paper/4c8156d552067d78ecb820326f96f44dd7d88716[28] https://www.semanticscholar.org/paper/1d7abd5efc2f06d5ad2caa97492e2aa12ea1fd68[29] https://www.semanticscholar.org/paper/06a061ef76ff63f00ded27915379d8ac773b4d54 [] https://www.semanticscholar.org/paper/e02f3c2aca0e6a3a0a9264eadb1521539b954a50 [] https://www.semanticscholar.org/paper/257e8adf35f59a2862320f2e9d959d02ca566c30

Properties

CAS Number

551931-27-2

Product Name

4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide

IUPAC Name

4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide

Molecular Formula

C18H19BrN2O2

Molecular Weight

375.266

InChI

InChI=1S/C18H19BrN2O2/c19-15-9-5-4-8-14(15)17(22)12-10-16(20-11-12)18(23)21-13-6-2-1-3-7-13/h4-5,8-11,13,20H,1-3,6-7H2,(H,21,23)

InChI Key

SJZZYFXKUGJQAP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC(=CN2)C(=O)C3=CC=CC=C3Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.